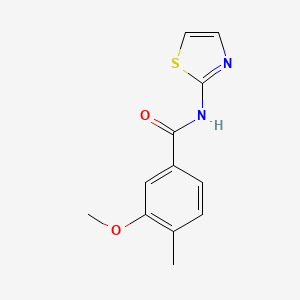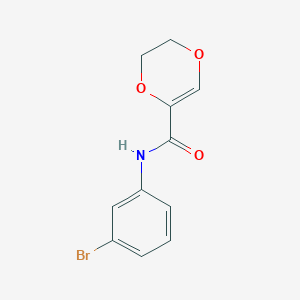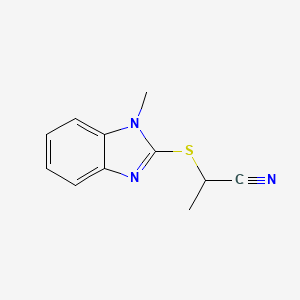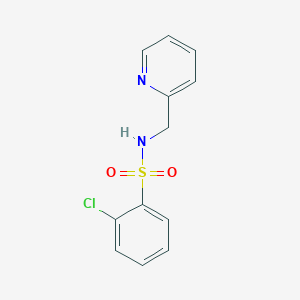
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide, also known as MTB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MTB belongs to the class of thiazole-containing compounds and has been found to exhibit anti-inflammatory and anti-cancer properties.
Scientific Research Applications
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of 3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by modulating the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound has been found to inhibit the activation of NF-κB and its downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Advantages and Limitations for Lab Experiments
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, this compound has been found to be non-toxic and well-tolerated in animal models. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets. Moreover, the in vivo efficacy of this compound needs to be evaluated in animal models of human diseases.
Future Directions
There are several future directions for research on 3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide. One area of research is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another area of research is to evaluate the in vivo efficacy of this compound in animal models of human diseases. Moreover, the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and cardiovascular diseases, need to be explored. Finally, the development of novel analogs of this compound with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Synthesis Methods
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide can be synthesized using a multistep process that involves the reaction of 2-aminothiazole with 4-methyl-3-nitrobenzoic acid, followed by reduction and methylation. The final product is obtained through a condensation reaction between the intermediate and 3-methoxybenzoyl chloride. The synthesis method of this compound has been optimized to obtain a high yield and purity of the compound.
Properties
IUPAC Name |
3-methoxy-4-methyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-3-4-9(7-10(8)16-2)11(15)14-12-13-5-6-17-12/h3-7H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGZCWTHHWMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)

![2,3-Dihydroindol-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7454684.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)

![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)





![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)

